Ácido 3-quinolinocarboxílico, 7-cloro-1-ciclopropil-6-fluoro-1,4-dihidro-4-oxo-, Éster metílico

Descripción general

Descripción

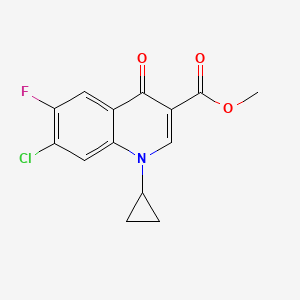

3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, Methyl ester, also known as 3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, Methyl ester, is a useful research compound. Its molecular formula is C14H11ClFNO3 and its molecular weight is 295.6934432. The purity is usually 95%.

BenchChem offers high-quality 3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, Methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, Methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agente antibacteriano

El compuesto ha mostrado resultados prometedores como agente antibacteriano {svg_1}. Exhibió una buena actividad antibacteriana contra cepas estándar y resistentes de bacterias gram-positivas {svg_2}. Esto lo convierte en un candidato potencial para el desarrollo de nuevos fármacos antibacterianos.

Intermediario en la síntesis de fármacos

Se sabe que este compuesto es un intermedio en la síntesis de clorhidrato de ciprofloxacina {svg_3} {svg_4}, un fármaco antibacteriano quinolónico fluorado ampliamente utilizado. Esto sugiere su posible uso en la industria farmacéutica para la producción de medicamentos antibacterianos.

Investigación sobre las fluoroquinolonas

Las fluoroquinolonas representan agentes antibacterianos sintéticos exitosos {svg_5}. Este compuesto, siendo una fluoroquinolona, puede usarse en investigación para comprender el mecanismo de acción de estos fármacos y para desarrollar nuevos fármacos con mayor eficacia y menos efectos secundarios.

Estudio de la resistencia a los fármacos

Dada su eficacia contra cepas resistentes de bacterias {svg_6}, este compuesto puede utilizarse en investigación para comprender los mecanismos de resistencia a los fármacos y para desarrollar estrategias para combatirla.

Desarrollo de nuevos derivados

La estructura de este compuesto permite la introducción de varios sustituyentes, lo que lleva a una gama de derivados {svg_7}. Estos derivados pueden estudiarse por sus propiedades antibacterianas, lo que podría llevar al descubrimiento de nuevos fármacos.

Safety and Hazards

Mecanismo De Acción

Target of Action

The compound, also known as 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid or fluoroquinolonic acid , is an intermediate in the synthesis of ciprofloxacin hydrochloride , a fluorinated quinolone antibacterial drug. The primary targets of this compound are likely to be bacterial enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV .

Mode of Action

As an intermediate in the synthesis of ciprofloxacin, this compound likely shares a similar mode of action. Ciprofloxacin acts by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV, which are necessary for bacterial DNA replication, transcription, repair, and recombination .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV leads to the disruption of several biochemical pathways. The most significant is the inhibition of DNA replication, leading to the cessation of bacterial growth and cell death .

Pharmacokinetics

Ciprofloxacin is rapidly absorbed after oral administration, with peak serum concentrations achieved within 1-2 hours. It is widely distributed throughout the body and is eliminated primarily through renal excretion .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and cell death. By inhibiting the enzymes necessary for DNA replication, the compound prevents the bacteria from reproducing and repairing damage, leading to cell death .

Action Environment

The efficacy and stability of this compound are likely to be influenced by various environmental factors. For instance, the presence of divalent cations such as magnesium and calcium can interfere with the activity of fluoroquinolones. Additionally, the compound’s stability and activity may be affected by pH and temperature .

Análisis Bioquímico

Biochemical Properties

3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, Methyl ester plays a crucial role in biochemical reactions by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair in bacteria. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and growth . The interactions between 3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, Methyl ester and these enzymes are highly specific, making it an effective antibacterial agent.

Cellular Effects

The effects of 3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, Methyl ester on various types of cells and cellular processes are profound. In bacterial cells, the compound disrupts DNA replication and transcription, leading to cell death. It also affects cell signaling pathways by interfering with the normal functioning of DNA gyrase and topoisomerase IV. This disruption can lead to changes in gene expression and cellular metabolism, ultimately resulting in the inhibition of bacterial growth .

Molecular Mechanism

At the molecular level, 3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, Methyl ester exerts its effects by binding to the active sites of DNA gyrase and topoisomerase IV. This binding inhibits the catalytic activity of these enzymes, preventing the supercoiling and relaxation of bacterial DNA. The compound also induces the formation of stable complexes between the enzymes and DNA, leading to the generation of double-strand breaks in the bacterial chromosome . These breaks are lethal to bacteria, resulting in cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, Methyl ester change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that the compound can have lasting effects on bacterial cells, leading to the development of resistance in some bacterial strains . This resistance is often due to mutations in the genes encoding DNA gyrase and topoisomerase IV.

Dosage Effects in Animal Models

The effects of 3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, Methyl ester vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At high doses, it can cause adverse effects such as gastrointestinal disturbances, liver toxicity, and damage to cartilage in young animals . These toxic effects are dose-dependent and highlight the importance of careful dosage management in clinical settings.

Metabolic Pathways

3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, Methyl ester is metabolized in the liver by cytochrome P450 enzymes. The primary metabolic pathway involves the oxidation of the cyclopropyl group, leading to the formation of inactive metabolites that are excreted in the urine . The compound can also undergo conjugation reactions, such as glucuronidation, which enhance its solubility and facilitate its excretion from the body.

Transport and Distribution

Within cells and tissues, 3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, Methyl ester is transported and distributed by various transporters and binding proteins. The compound can cross cell membranes via passive diffusion and active transport mechanisms. Once inside the cell, it accumulates in the cytoplasm and can be transported to the nucleus, where it exerts its antibacterial effects . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.

Subcellular Localization

The subcellular localization of 3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, Methyl ester is primarily in the cytoplasm and nucleus of bacterial cells. The compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its ability to bind to DNA gyrase and topoisomerase IV ensures that it localizes to the sites of DNA replication and transcription, where it can effectively inhibit bacterial growth .

Propiedades

IUPAC Name |

methyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFNO3/c1-20-14(19)9-6-17(7-2-3-7)12-5-10(15)11(16)4-8(12)13(9)18/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKBWFXIVMBFON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)Cl)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101135788 | |

| Record name | Methyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101135788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104599-90-8 | |

| Record name | Methyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104599-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101135788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1149222.png)